

An In-depth Technical Guide to the Physical Properties of n-Pentylamine

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Compound of Interest

Compound Name: Amylamine

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This technical guide provides a comprehensive overview of the core physical properties of n-pentylamine, a primary aliphatic amine with significant applications in organic synthesis, pharmaceuticals, and materials science. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and illustrates the logical relationships between these physical characteristics.

Quantitative Physical Properties

The physical properties of n-pentylamine are crucial for its handling, application, and the design of processes in which it is a component. The following tables summarize the key quantitative data for n-pentylamine.

Table 1: General and Molar Properties of n-Pentylamine

Property	Value	Reference
Molecular Formula	C ₅ H ₁₃ N	[1][2]
Molecular Weight	87.16 g/mol	[1][2]
Appearance	Clear, colorless to pale yellow liquid	[3][4][5]
Odor	Ammonia-like, fishy	[3][4][6]

Table 2: Thermodynamic Properties of n-Pentylamine

Property	Value	Conditions	Reference
Boiling Point	104 °C	at 760 mmHg	[3] [5] [7]
219.9 °F	at 760 mmHg	[1] [3]	
94 to 110 °C	[8]		
Melting Point	-55 °C	[1] [5] [7] [8] [9] [10]	
-67 to -58 °F	[1] [3]		
Flash Point	45 °F	[1] [3]	
42 °F	[7]		

Table 3: Physical and Chemical Properties of n-Pentylamine

Property	Value	Conditions	Reference
Density	0.752 g/mL	at 25 °C	[5][7][8]
0.754 g/mL	[9]		
Vapor Pressure	91 mmHg	[3][11]	
30 mmHg	at 25 °C	[11]	
120.9 hPa	at 47 °C	[7]	
27.4483 hPa	at 20°C (est.)	[1]	
36.4239 hPa	at 25°C (est.)	[1]	
Solubility in Water	Very soluble / Miscible	[1][3][8]	
1,000,000 mg/L	at 20 °C	[1]	
Solubility in Organic Solvents	Soluble in alcohol and ether	[5][6]	
Refractive Index	1.411	at 20 °C	[5][7][9]
1.418 - 1.424	[3]		
pKa	10.63	at 25 °C	[7]
logP	1.49	[3][7]	

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental. The following sections detail standard experimental methodologies for the key properties of n-pentylamine.

2.1. Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility. A common and effective method for its determination is the micro-reflux method.[12]

- Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13][14] At this temperature, the liquid and

vapor phases are in equilibrium.

- Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), a heating block or oil bath, and a magnetic stirrer.[12]
- Procedure:
 - A small amount of n-pentylamine (approximately 0.5 mL) is placed in the test tube with a small magnetic stirring bar.[12]
 - The sealed capillary tube is placed in the test tube with the open end submerged in the liquid.
 - The apparatus is gently heated while stirring.[12]
 - As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the capillary tube.[15]
 - The heat is then removed, and the liquid is allowed to cool slowly.
 - The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[15]
 - The temperature should be monitored in the gas phase just above the liquid for an accurate reading.[16]

2.2. Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key identifier and purity indicator. For n-pentylamine, which is a liquid at room temperature, this protocol would apply to its solidified form at low temperatures. The capillary method is standard.[17]

- Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. Pure crystalline solids typically have a sharp melting point range of 0.5-1.0°C.[18][19][20]
- Apparatus: A melting point apparatus (such as a Mel-Temp or similar device), and capillary tubes.[18]

- Procedure:
 - A small amount of the solidified n-pentylamine is introduced into a capillary tube.[17][18]
 - The capillary tube is placed in the heating block of the melting point apparatus.[17]
 - The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to about 1-2 °C per minute.[21]
 - The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[18]

2.3. Determination of Density

The density of a liquid can be determined using several methods, including the pycnometer method.[22]

- Principle: Density is defined as the mass of a substance per unit volume.[23] The pycnometer method allows for a precise measurement of the volume of the liquid.
- Apparatus: A pycnometer (a glass flask with a specific, known volume), and an analytical balance.[22]
- Procedure:
 - The mass of the clean, dry pycnometer is accurately measured.[22]
 - The pycnometer is filled with n-pentylamine, ensuring no air bubbles are trapped.
 - The mass of the pycnometer filled with the liquid is measured.[22]
 - The mass of the n-pentylamine is calculated by subtracting the mass of the empty pycnometer.
 - The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[22][24]

2.4. Determination of Solubility

The solubility of n-pentylamine in various solvents can be determined by the shake-flask method.[25][26]

- Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[27]
- Apparatus: A temperature-controlled shaker bath, flasks with stoppers, and an analytical method to determine the concentration of the dissolved solute (e.g., titration, spectroscopy).
- Procedure:
 - An excess amount of n-pentylamine is added to a known volume of the solvent (e.g., water) in a flask.[25]
 - The flask is sealed and placed in a shaker bath at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[26]
 - The solution is then allowed to stand to let any undissolved solute settle.
 - A sample of the supernatant is carefully withdrawn.
 - The concentration of n-pentylamine in the sample is determined using a suitable analytical technique. This concentration represents the solubility at that temperature.

2.5. Determination of Vapor Pressure

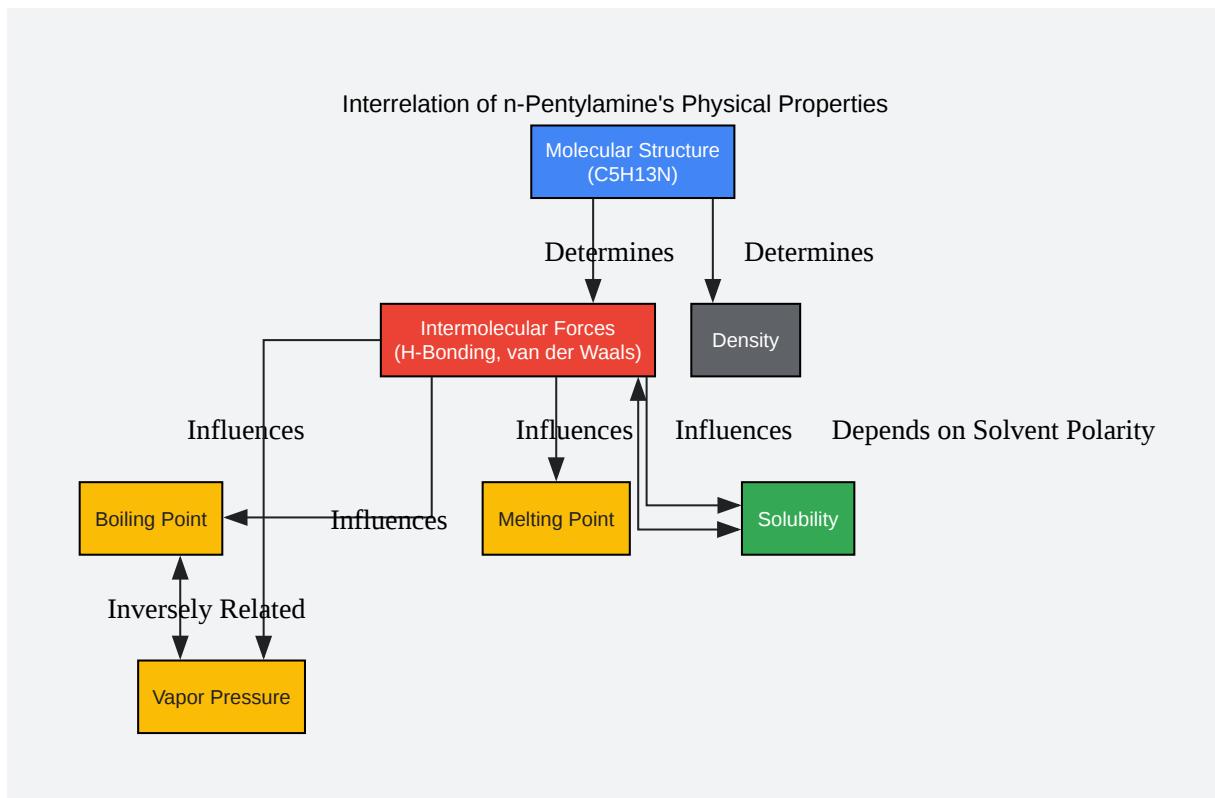
The vapor pressure of a liquid can be measured using the static method.[28]

- Principle: Vapor pressure is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phase (liquid or solid) at a given temperature in a closed system.[13]
- Apparatus: A vacuum-tight container, a pressure transducer, a temperature-controlled bath, and a system for degassing the sample.
- Procedure:
 - A sample of n-pentylamine is placed in the container.

- The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This can be achieved through freeze-pump-thaw cycles.
- The container is placed in a temperature-controlled bath and allowed to reach thermal equilibrium.
- The pressure inside the container, which is the vapor pressure of the sample at that temperature, is measured using the pressure transducer.
- Measurements are repeated at different temperatures to obtain the vapor pressure curve.
[\[13\]](#)[\[28\]](#)

Interrelation of Physical Properties

The physical properties of n-pentylamine are intrinsically linked. Understanding these relationships is crucial for predicting its behavior under various conditions.

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Caption: Logical relationships between the physical properties of n-pentylamine.

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